molecular formula C6H12O5S B110499 ethyl (2S)-2-methylsulfonyloxypropanoate CAS No. 63696-99-1

ethyl (2S)-2-methylsulfonyloxypropanoate

Cat. No.: B110499
CAS No.: 63696-99-1
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-YFKPBYRVSA-N
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Description

Ethyl (2S)-2-methylsulfonyloxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview

Ethyl (2S)-2-methylsulfonyloxypropanoate is a chemical compound that has been explored in various scientific research contexts. This review will delve into the applications of this compound in scientific research, excluding any information related to drug use, dosage, or side effects. It aims to provide a comprehensive understanding of the compound's utility in research, adhering to the formatting requirements provided.

Genetic Effects and Mutagenicity

Research has shown that ethyl methanesulfonate (EMS), a compound related to this compound, exhibits mutagenic properties across a broad range of genetic test systems, from viruses to mammals. EMS has been identified to be carcinogenic in mammals, demonstrating the capability to alkylate cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism. This alkylation primarily occurs at nitrogen positions in the DNA bases, although significant levels of alkylation at oxygens, such as the O6 of guanine, have also been observed. The genetic data suggest that EMS may induce both GC to AT and AT to GC transition mutations, alongside base-pair insertions or deletions and more extensive intragenic deletions. In higher organisms, EMS has been shown to cause chromosome breakage, with proposed mechanisms including the hydrolyzation of DNA bases ethylated by EMS, leading to unstable sites that can result in single-strand DNA breakage (Sega, 1984).

Antioxidant Capacity Assays

The antioxidant capacity of compounds, including derivatives similar to this compound, has been studied using ABTS/PP decolorization assays. These assays, among the most common for evaluating antioxidant capacity, compare the reactivity of antioxidants in neutralizing radicals. Some antioxidants can form coupling adducts with radicals, whereas others undergo oxidation without coupling. The specificity and relevance of these reactions, alongside the extent to which coupling contributes to total antioxidant capacity, remain areas of interest for further research. The use of ABTS-based assays, despite potential biases, is recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Ethylene Perception in Postharvest Technology

The role of ethylene in ripening and senescence of fruits and vegetables has been extensively studied, with research focusing on the effects of 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception. The application of 1-MCP has been shown to significantly improve the maintenance of product quality during postharvest storage by delaying ripening and senescence processes. This technology has seen rapid adoption in the apple industry and offers potential benefits for other fruits and vegetables, highlighting the critical role of ethylene in postharvest physiology and the utility of its inhibitors in extending shelf life and maintaining product quality (Watkins, 2006).

Safety and Hazards

Ethyl lactate is 100% biodegradable, easy to recycle, non-corrosive, non-carcinogenic, non-toxic, and non-ozone depleting . It is approved by the U.S. Food and Drug Administration for use in food products .

Future Directions

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) . Ethyl lactate is in accordance with at least eight of the twelve principles of green chemistry , making it a promising compound for future research and applications.

Mechanism of Action

Result of Action

The molecular and cellular effects of ethyl (2S)-2-methylsulfonyloxypropanoate’s action are currently unknown . Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects.

Properties

IUPAC Name

ethyl (2S)-2-methylsulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422842
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63696-99-1
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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